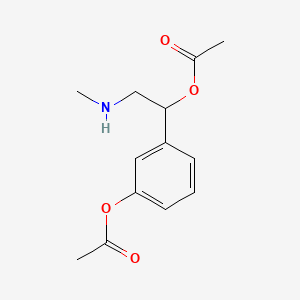
BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE: is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyl alcohol moiety with a meta-hydroxy group and an alpha-((methylamino)methyl) substituent, further esterified with acetic acid to form diacetate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE typically involves multiple steps:
Starting Material: The synthesis begins with benzyl alcohol.
Hydroxylation: Introduction of the meta-hydroxy group can be achieved through electrophilic aromatic substitution using reagents like nitric acid followed by reduction.
Aminomethylation: The alpha-((methylamino)methyl) group is introduced via Mannich reaction, involving formaldehyde and methylamine.
Esterification: The final step involves esterification with acetic anhydride or acetyl chloride to form the diacetate ester.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalysts: Use of acid catalysts for esterification.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Purification: Employing distillation and recrystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl alcohol moiety, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Serves as a precursor in the synthesis of drugs targeting neurological disorders.
Industry
Polymer Production: Utilized in the production of specialty polymers with specific functional groups.
Fragrance Industry: Employed in the synthesis of aromatic compounds for perfumes.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)ETHYL)-, DIACETATE
- BENZYL ALCOHOL, p-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE
Uniqueness
- Structural Differences : The position of the hydroxy group and the nature of the alpha-substituent.
- Functional Properties : Variations in reactivity and biological activity due to structural differences.
This detailed overview provides a comprehensive understanding of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
63991-22-0 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
[3-[1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16/h4-7,13-14H,8H2,1-3H3 |
InChI-Schlüssel |
SKRGPEBZTXSTCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



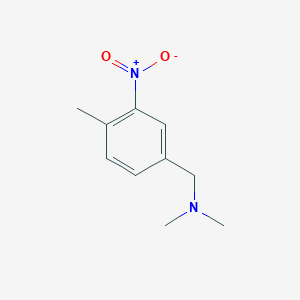
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
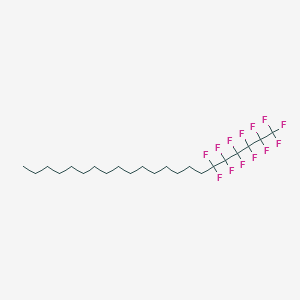
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
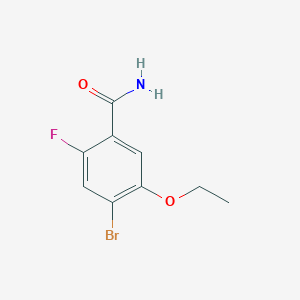
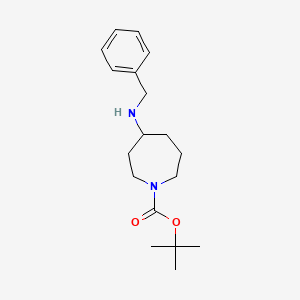


![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)


